molecular formula C8H18NO4+ B019793 N,N-Dimethyldeoxynojirimycin CAS No. 104195-23-5

N,N-Dimethyldeoxynojirimycin

Cat. No. B019793
M. Wt: 192.23 g/mol
InChI Key: RPDFLURSXKOUMG-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyldeoxynojirimycin (DMNJ) is a natural iminosugar that has been found to have various biological activities. It is a potent inhibitor of glycosidase enzymes and has been studied extensively for its potential therapeutic applications.

Mechanism Of Action

N,N-Dimethyldeoxynojirimycin inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme and preventing the hydrolysis of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. In cancer cells, N,N-Dimethyldeoxynojirimycin induces apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N,N-Dimethyldeoxynojirimycin has also been found to inhibit viral entry into host cells by blocking the interaction between the virus and host cell receptors.

Biochemical And Physiological Effects

N,N-Dimethyldeoxynojirimycin has been found to have various biochemical and physiological effects. In animal studies, N,N-Dimethyldeoxynojirimycin has been shown to decrease blood glucose levels and improve insulin sensitivity. N,N-Dimethyldeoxynojirimycin has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been shown to inhibit viral replication and entry into host cells.

Advantages And Limitations For Lab Experiments

N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, including its potency as a glycosidase inhibitor and its potential therapeutic applications in various diseases. However, N,N-Dimethyldeoxynojirimycin has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N,N-Dimethyldeoxynojirimycin. One area of research is the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency. Another area of research is the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Dimethyldeoxynojirimycin and its potential side effects in humans.
Conclusion
In conclusion, N,N-Dimethyldeoxynojirimycin is a natural iminosugar that has been studied extensively for its potential therapeutic applications in various diseases. It inhibits the activity of glycosidase enzymes, has anti-cancer and antiviral activity, and has been shown to decrease blood glucose levels. N,N-Dimethyldeoxynojirimycin has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of N,N-Dimethyldeoxynojirimycin analogs with improved solubility and potency, as well as the investigation of N,N-Dimethyldeoxynojirimycin as a potential therapeutic agent for other diseases.

Synthesis Methods

N,N-Dimethyldeoxynojirimycin can be synthesized from deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves and other plants. The synthesis involves the reaction of DNJ with dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain N,N-Dimethyldeoxynojirimycin in high purity.

Scientific Research Applications

N,N-Dimethyldeoxynojirimycin has been studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and viral infections. It has been found to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. This inhibition leads to a decrease in the absorption of glucose and other nutrients, which can be beneficial in the treatment of diabetes. N,N-Dimethyldeoxynojirimycin has also been found to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N,N-Dimethyldeoxynojirimycin has been studied for its potential antiviral activity against HIV, influenza, and other viruses.

properties

CAS RN

104195-23-5

Product Name

N,N-Dimethyldeoxynojirimycin

Molecular Formula

C8H18NO4+

Molecular Weight

192.23 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium-3,4,5-triol

InChI

InChI=1S/C8H18NO4/c1-9(2)3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,3-4H2,1-2H3/q+1/t5-,6+,7-,8-/m1/s1

InChI Key

RPDFLURSXKOUMG-ULAWRXDQSA-N

Isomeric SMILES

C[N+]1(C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C

SMILES

C[N+]1(CC(C(C(C1CO)O)O)O)C

Canonical SMILES

C[N+]1(CC(C(C(C1CO)O)O)O)C

Other CAS RN

104195-23-5

synonyms

N,N-dimethyldeoxy-nojirimycin
N,N-dimethyldeoxynojirimycin

Origin of Product

United States

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